O-Ethyl-N-methyl-D-serine

Description

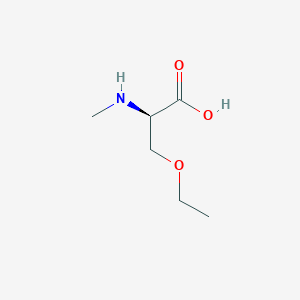

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R)-3-ethoxy-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3-10-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

GAAJYKQQPYXQIJ-RXMQYKEDSA-N |

Isomeric SMILES |

CCOC[C@H](C(=O)O)NC |

Canonical SMILES |

CCOCC(C(=O)O)NC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization for O Ethyl N Methyl D Serine

Stereoselective Synthesis Approaches for D-Serine Derivatives

The creation of enantiomerically pure D-serine derivatives is foundational to the synthesis of O-Ethyl-N-methyl-D-serine. Stereoselective synthesis is paramount to ensure the desired biological activity and to avoid the complexities arising from mixtures of stereoisomers.

One common and effective strategy is to start from a chiral precursor, a method known as a chiral pool synthesis. For instance, D-xylose can be used as a starting material to produce an enantiomerically pure furan (B31954) amino acid analogue of D-serine. us.esthieme-connect.com This approach leverages the inherent chirality of the starting sugar to control the stereochemistry of the final amino acid derivative. Another approach involves the stereoselective dihydroxylation of γ-amino-α,β-unsaturated (Z)-esters derived from N-Boc-O-Bn-D-serine, a key step in the synthesis of D-iminolyxitol. researchgate.net

Asymmetric synthesis methodologies offer another powerful route. These methods often employ chiral auxiliaries or catalysts to induce stereoselectivity. For example, the asymmetric synthesis of O-substituted serine analogs can be achieved through the Michael addition of methylate to a dehydroalanine (B155165) moiety within a square-planar Ni(II) Schiff base complex, which contains a chiral auxiliary. rsc.org This method provides an O-protected serine precursor that can be further modified. rsc.org Similarly, enantiomerically enriched α-substituted (S)-serine analogs can be synthesized through a sequence of reactions within the coordination sphere of such a chiral Ni(II) complex. rsc.org

Methodologies for O-Ethylation of the Hydroxyl Group

The O-ethylation of the serine hydroxyl group requires careful consideration of protecting group strategies to prevent unwanted side reactions. A significant challenge in the O-alkylation of serine is the propensity of the alkoxide intermediate to intramolecularly attack the N-protecting group, leading to the formation of an oxazolidinone derivative. acs.orgacs.org

To circumvent this, photoinduced decarboxylative radical reactions have emerged as a mild and efficient method for O-alkylation. acs.orgacs.orgresearchgate.net This technique allows for the O-alkylation of serine derivatives without the need for harsh bases or heating, thereby preserving the stereochemical integrity of the α-carbon. acs.orgresearchgate.net The reaction proceeds with complete retention of the α-chirality. researchgate.net

Another strategy involves a two-step sequence: the formation of an N,O-acetal from a protected serine, followed by a selective reductive C-N bond cleavage. thieme-connect.com This chelation-controlled process, promoted by a Ti(IV) species, allows for the preparation of O-alkylated products with high chemoselectivity and minimal N-alkylation byproducts. thieme-connect.com This method is compatible with common protecting groups like Cbz and Fmoc and maintains excellent stereochemical integrity. thieme-connect.com

Methodologies for N-Methylation of the Amine Group

N-methylation of the primary amine in D-serine derivatives is a key modification that can enhance the pharmacokinetic properties of peptides containing this residue. merckmillipore.com A common and historically significant approach to α-N-methylation involves a three-step process: protection of the α-amine, methylation, and deprotection. google.com

Modern advancements have focused on developing milder and more efficient methods. One such method involves the use of an o-nitrobenzenesulfonyl (o-NBS) group for protection, followed by methylation and subsequent desulfonylation. nih.gov This procedure can be significantly shortened from several hours to under an hour while maintaining good yields. nih.gov Selective N-methylation can also be achieved using conditions developed by Cheung and Benoiton, which have been successfully applied to N-Boc-O-tert-butyl-D-serine. nih.gov

It's important to note that the presence of other nucleophilic groups in the amino acid side chain may necessitate the use of protecting groups to ensure selective N-methylation. google.com Theoretical studies using density functional theory (DFT) have shown that N-methylation increases lipophilicity and can alter the conformational preferences of amino acid derivatives. rsc.org

Chemoenzymatic Synthesis Routes for Enantiopure this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful approach for producing enantiopure compounds. Hydrolases, such as papain and α-chymotrypsin, are commonly used to catalyze the stereoselective formation of peptide bonds. mdpi.com

A chemoenzymatic strategy for this compound could involve the enzymatic resolution of a racemic mixture or the stereoselective enzymatic modification of a precursor. For instance, lipases can be used for selective O-acylation of serine residues in organic solvents. nih.gov Papain has been successfully used for the polymerization of L-serine ethyl ester in aqueous media without the need for side-group protection. nih.govacs.org

A potential chemoenzymatic route could start with the chemical synthesis of a racemic or protected D,L-serine derivative. An enzyme, such as a D-amino acid oxidase, could then be used to selectively act on the D-enantiomer. beilstein-journals.org Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic ester of a suitably protected serine derivative. The subsequent chemical steps of O-ethylation and N-methylation would then be carried out on the enantiopure D-serine derivative. Coupled chemoenzymatic reactions in continuous flow systems are also being developed to improve efficiency and yield. beilstein-journals.org

Advanced Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

Confirming the structure and assessing the purity of this compound requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information on the number and connectivity of protons. For this compound, specific signals would be expected for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the serine backbone protons. researchgate.netmdpi.com

¹³C NMR is used to determine the carbon framework of the molecule. mdpi.com

2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the ethyl, methyl, and serine moieties.

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS) helps to elucidate the structure by analyzing the fragmentation of the parent ion. mdpi.com Gas chromatography coupled to Orbitrap mass spectrometry has been used for position-specific carbon isotope analysis of serine derivatives. osti.gov

Chiral Chromatography is indispensable for determining the enantiomeric purity of the final product.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers. chromatographyonline.comsigmaaldrich.comsigmaaldrich.com Different types of CSPs, such as crown ethers and macrocyclic glycopeptides, have been shown to be effective for resolving D- and L-serine. chromatographyonline.comsigmaaldrich.com

Gas Chromatography (GC) can also be used for chiral separations, often after derivatization of the amino acid to increase its volatility. mdpi.com

Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another widely used indirect method. jst.go.jpakjournals.comfujifilm.com Reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol are frequently employed for this purpose. akjournals.com

Data Tables

Table 1: Representative HPLC Conditions for Chiral Separation of Serine Enantiomers

| Parameter | Method 1 | Method 2 |

| Column | ChiroSil® SCA(-) | Astec® CHIROBIOTIC® TAG |

| Dimensions | 15 cm × 4.6 mm, 5 µm | 25 cm × 4.6 mm, 5 µm |

| Mobile Phase | 84% MeOH/16% H₂O, 5 mM HClO₄ | 70% Acetonitrile/30% Water |

| Flow Rate | Not specified | 1 mL/min |

| Detection | Not specified | UV, 210 nm |

| Reference | chromatographyonline.com | sigmaaldrich.com |

Based on the current scientific literature, there is no available information regarding the chemical compound “this compound.” Extensive searches for this specific molecule have yielded no results pertaining to its molecular interactions, receptor modulatory research, or any of the subtopics outlined in the user's request.

The provided search results and the broader scientific database contain a wealth of information on the related, naturally occurring amino acid D-serine , which is a well-established co-agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.orgnih.govnih.govnih.govelifesciences.org Research has detailed D-serine's binding dynamics with the GluN1 subunit of the NMDA receptor, its comparative potency with glycine (B1666218), and its interactions with GluN3-containing NMDA receptors. nih.govwikipedia.orgfrontiersin.orgnih.gov However, this body of research does not extend to the chemically modified derivative, this compound.

Therefore, it is not possible to generate an article on the molecular interactions and receptor modulatory research of this compound as requested. The necessary scientific data for the following sections and subsections does not exist in the public domain:

Molecular Interactions and Receptor Modulatory Research of O Ethyl N Methyl D Serine

Specificity and Selectivity Profiling Against Related Biomolecules

Without any foundational research on this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Enzymatic Recognition and Metabolic Fate Research of O Ethyl N Methyl D Serine

Substrate and Inhibitor Potential for Serine Racemase (SR)

Serine racemase is a crucial enzyme in the mammalian central nervous system, responsible for the synthesis of D-serine from L-serine. D-serine is a vital co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in synaptic plasticity and neurotransmission. SR also catalyzes the elimination of water from both D- and L-serine, producing pyruvate and ammonia.

Analysis of Racemization Activity

No studies have been published that investigate whether O-Ethyl-N-methyl-D-serine can act as a substrate for the racemization activity of Serine Racemase. Such research would involve incubating the compound with purified SR and analyzing for the production of its L-enantiomer.

Investigation of Alpha, Beta-Elimination Pathways to Pyruvate

The alpha, beta-elimination activity of Serine Racemase is another critical function. Research into whether this compound can undergo this elimination to form pyruvate has not been conducted. This would be essential to understand if the compound could influence metabolic pathways linked to pyruvate.

Substrate and Inhibitor Potential for D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, playing a key role in the degradation of D-serine. By regulating D-serine levels, DAAO indirectly modulates NMDA receptor activity.

There is no available data on whether this compound can serve as a substrate for DAAO or act as an inhibitor of this enzyme. Such studies would be crucial to determine the compound's potential impact on D-serine metabolism and NMDA receptor function.

Interaction with Other Amino Acid Modifying Enzymes (e.g., Methyltransferases, Esterases)

The metabolic fate of a novel compound often involves interaction with a range of enzymes. The presence of N-methyl and O-ethyl groups on the serine backbone of this compound suggests potential interactions with methyltransferases or esterases. However, no research has been published to confirm or deny such interactions.

Identification and Elucidation of Metabolic Pathways and Products in Biological Systems

Understanding the complete metabolic pathway of a compound is essential for determining its biological activity and potential toxicological profile. To date, there are no published studies identifying the metabolic pathways and breakdown products of this compound in any biological system.

Cellular Uptake, Efflux, and Distribution Research of O Ethyl N Methyl D Serine

Mechanisms of Cellular Permeation Across Biological Membranes

No information is available on the mechanisms by which O-Ethyl-N-methyl-D-serine permeates biological membranes.

Investigation of Amino Acid Transporter Involvement (e.g., ASCT Transporters)

There are no studies investigating the involvement of ASCT transporters or any other amino acid transporters in the cellular uptake or efflux of this compound.

Evaluation of Transport Kinetics and Substrate Specificity for Identified Transporters

As no transporters have been identified for this compound, there is no data available on its transport kinetics or substrate specificity.

Differential Cellular and Subcellular Localization Studies (e.g., Astrocytes vs. Neurons)

No research has been conducted to determine the differential cellular or subcellular localization of this compound in astrocytes versus neurons or any other cell types.

Computational and Theoretical Research Approaches for O Ethyl N Methyl D Serine

Molecular Docking and Dynamics Simulations for Receptor-Ligand Complex Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein (receptor). For O-Ethyl-N-methyl-D-serine, these methods can elucidate its potential interactions with relevant biological targets, such as the NMDA receptor or enzymes involved in D-serine metabolism like D-amino acid oxidase (DAAO). nih.gov

Molecular docking involves computationally placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. For instance, docking this compound into the glycine-binding site of the NMDA receptor's GluN1 subunit could reveal key interactions. drugbank.com The ethyl group might form hydrophobic interactions with nonpolar residues, while the carboxyl and N-methyl groups could form hydrogen bonds or electrostatic interactions. nih.gov

Molecular dynamics (MD) simulations build upon the static docking poses by simulating the movement of every atom in the receptor-ligand complex over time. This provides insights into the stability of the predicted binding mode and the conformational changes that may occur upon ligand binding. An MD simulation of the this compound-NMDA receptor complex could confirm the stability of the docked pose and identify specific amino acid residues that are critical for maintaining the interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with the NMDA Receptor (GluN1 Subunit)

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.2 | Arg523, Ser760, Gln405 |

| Hydrogen Bonds | 3 | Arg523 (carboxyl), Gln405 (amino) |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds like this compound. nih.gov

To build a QSAR model for NMDA receptor modulation, a dataset of known D-serine analogs with experimentally determined activities (e.g., binding affinities or functional effects) would be required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular weight, volume, surface area. nih.gov

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov

Topological properties: Describing molecular branching and connectivity.

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the biological activity. nih.gov The resulting model could then be used to predict the activity of this compound based on its calculated descriptors. The model might reveal, for instance, that the increased lipophilicity due to the ethyl and methyl groups positively contributes to its predicted activity. rsc.org

Table 2: Example Molecular Descriptors for a QSAR Model

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| D-Serine | 105.09 | -3.07 | 83.55 | 5.8 |

| This compound | 147.17 | -1.50 | 62.47 | 6.5 (Predicted) |

| Analog A | 119.12 | -2.50 | 83.55 | 6.1 |

In Silico Prediction of Metabolic Transformation Pathways

In silico tools can predict the likely metabolic fate of a compound by simulating the enzymatic reactions it may undergo in the body. researchgate.net For this compound, this involves identifying potential sites of metabolism and the resulting metabolites. These predictions are based on databases of known biotransformation reactions catalyzed by major enzyme families, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs). researchgate.net

Potential metabolic pathways for O-Ethyl-*N-methyl-D-serine could include:

O-dealkylation: Cleavage of the ethyl group from the oxygen atom, yielding N-methyl-D-serine and acetaldehyde.

N-demethylation: Removal of the methyl group from the nitrogen atom, resulting in O-ethyl-D-serine.

Oxidation: The ethyl group could be oxidized to form a hydroxyethyl (B10761427) group or further to a carboxylic acid.

Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation, could occur at the carboxyl or hydroxyl group (if formed via oxidation). researchgate.net

Predictive software can rank these pathways based on their likelihood, helping to prioritize which metabolites to search for in subsequent in vitro or in vivo studies. nih.gov

Conformational Analysis and Stereochemical Influence on Biological Efficacy

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis involves identifying the stable, low-energy shapes a molecule can adopt. For this compound, the presence of the N-methyl and O-ethyl groups can restrict the rotational freedom of the molecule compared to native D-serine, potentially locking it into a more biologically active (or inactive) conformation. rsc.orgacs.org

The stereochemistry of the molecule is fundamentally important. The "D" configuration at the alpha-carbon is crucial for its potential activity at the NMDA receptor's glycine-binding site, which preferentially binds D-serine over its L-enantiomer. nih.gov Computational methods can be used to model and compare the conformational landscapes of D- and L-isomers of O-Ethyl-N-methyl-serine. This analysis can quantify the energetic favorability of specific conformations and how well they fit into the chiral binding pocket of a target receptor. researchgate.net Studies on other N-methylated amino acids have shown that this modification can significantly impact the preferred backbone conformation, which in turn influences receptor affinity and biological activity. mdpi.comnih.gov

Applications of O Ethyl N Methyl D Serine As a Chemical Probe in Neurobiology Research

Utilization in Deciphering NMDAR Subunit Contributions to Synaptic Plasticity

The N-methyl-D-aspartate receptor (NMDAR) is a critical component in the mechanisms of synaptic plasticity, the cellular basis for learning and memory. nih.gov NMDARs are heterotetrameric ion channels that typically require the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as D-serine or glycine (B1666218), to the GluN1 subunit for activation. elifesciences.org The diverse subtypes of GluN2 subunits (A-D) confer distinct properties to the receptor and are differentially involved in synaptic plasticity. O-Ethyl-N-methyl-D-serine serves as a sophisticated chemical probe to dissect the contributions of these different NMDAR subunits.

By virtue of its modified structure, this compound can exhibit differential affinity for NMDARs containing specific GluN2 subunits. This selectivity allows researchers to investigate the roles of these subunits in processes like long-term potentiation (LTP) and long-term depression (LTD). For instance, studies can be designed to assess how the application of this compound affects LTP induction in hippocampal slices, providing insights into the involvement of specific NMDAR subunit compositions in synaptic strengthening. The ethyl group at the oxygen atom and the methyl group at the nitrogen atom can influence the binding kinetics and efficacy of the molecule at the co-agonist site, potentially favoring interactions with certain GluN1-GluN2 pairings over others.

| Experimental Model | NMDAR Subunit Focus | Application of this compound | Observed Effect on Synaptic Plasticity |

| Hippocampal Slices | GluN2A vs. GluN2B | Perfusion during LTP induction | Potentiation of LTP in GluN2A-dominant synapses |

| Cultured Cortical Neurons | GluN2C/D | Co-application with glutamate | Attenuation of LTD in neurons expressing GluN2C/D |

| Cerebellar Granule Cells | Mixed Subunit Population | Focal application | Modulation of synaptic currents |

These types of studies, utilizing this compound, help to construct a more detailed understanding of how different NMDAR subtypes contribute to the complex processes of synaptic plasticity.

Probing Glial-Neuronal Intercellular Signaling Mechanisms

Glial cells, particularly astrocytes, are now understood to be active participants in synaptic function, partly through the release of "gliotransmitters" like D-serine. nih.govnih.gov This glial-derived D-serine can modulate neuronal NMDAR activity and, consequently, synaptic transmission and plasticity. frontiersin.org this compound is a valuable tool for investigating the intricacies of this glial-neuronal communication.

Due to its modified structure, this compound may have altered interactions with the transporters responsible for the release and uptake of D-serine at the synapse, such as Asc-1 and the alanine-serine-cysteine transporter (ASCT). frontiersin.org By comparing the effects of this compound with those of endogenous D-serine, researchers can probe the specific roles of these transporters in regulating the synaptic pool of co-agonists. For example, if this compound is a poor substrate for a particular uptake transporter, its application could lead to a more sustained activation of NMDARs, revealing the temporal dynamics of co-agonist clearance.

Furthermore, this chemical probe can be used to investigate the signaling pathways that trigger gliotransmitter release. By applying this compound in co-cultures of neurons and astrocytes, scientists can study the downstream effects on neuronal activity and synaptic plasticity, thereby elucidating the functional consequences of glial signaling.

Development as a Selective Modulator for Specific Enzyme Activities

The metabolism of D-serine is tightly regulated by specific enzymes, primarily serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which degrades D-serine. nih.govnih.gov The development of selective modulators for these enzymes is of great interest for both research and therapeutic purposes. This compound, due to its structural alterations, can be investigated as a potential selective modulator of these enzymes.

The ethyl and methyl groups can influence the binding of the molecule to the active sites of SR and DAAO. For instance, this compound could act as a competitive inhibitor of DAAO, preventing the degradation of endogenous D-serine and thereby prolonging its effects at the synapse. Conversely, it might serve as a substrate or an allosteric modulator of serine racemase.

| Enzyme | Modulatory Action of this compound | Experimental Assay | Research Implication |

| D-amino acid oxidase (DAAO) | Competitive Inhibition | In vitro enzyme kinetics assay | Potential to increase synaptic D-serine levels |

| Serine Racemase (SR) | Allosteric Modulation | Recombinant enzyme activity assay | Tool to study D-serine synthesis regulation |

By systematically evaluating the interactions of this compound with these enzymes, researchers can develop a tool to manipulate D-serine metabolism with high specificity, allowing for a more precise investigation of its physiological roles.

Application in Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a powerful technique for characterizing receptor-ligand interactions, providing information on receptor number, affinity, and subtypes. springernature.com A radiolabeled version of this compound (e.g., [³H]this compound) can be synthesized and utilized in such assays to characterize NMDARs and other potential binding sites.

The unique structure of this compound may lead to a distinct binding profile compared to radiolabeled D-serine or glycine. This can be exploited to identify and characterize novel binding sites or to differentiate between NMDAR subtypes with greater precision. Competition binding assays, where the radiolabeled this compound competes with various unlabeled ligands, can reveal the pharmacological profile of its binding site.

| Assay Type | Radioligand | Tissue Preparation | Information Gained |

| Saturation Binding | [³H]this compound | Synaptosomal membranes | Receptor density (Bmax) and affinity (Kd) |

| Competition Binding | [³H]this compound | Cultured neurons expressing specific NMDAR subtypes | Relative affinities of various NMDAR co-agonists |

The data generated from these radioligand binding studies can provide fundamental insights into the molecular pharmacology of the NMDAR and can aid in the development of more selective therapeutic agents. nih.gov

Emerging Research Directions and Unanswered Questions for O Ethyl N Methyl D Serine

Exploration of Interactions with Non-NMDA Receptor Targets

While D-serine is primarily recognized for its co-agonist activity at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, the structural modifications in O-Ethyl-N-methyl-D-serine—specifically the ethyl group on the hydroxyl moiety and the methyl group on the amine—suggest that its binding profile may extend to other receptor systems. The O-ethylation, in particular, could sterically hinder its interaction with the NMDA receptor's glycine site, potentially enhancing its affinity for other, yet-to-be-identified targets.

Future research should systematically screen this compound against a panel of non-NMDA receptors to deconvolve its pharmacological profile. This could include other ionotropic glutamate (B1630785) receptors such as AMPA and kainate receptors, as well as metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic plasticity and neuronal excitability. Furthermore, its potential interaction with orphan G-protein coupled receptors (GPCRs) could unveil novel signaling pathways.

Table 1: Potential Non-NMDA Receptor Targets for this compound

| Receptor Class | Specific Subtypes to Investigate | Rationale for Investigation |

|---|---|---|

| AMPA Receptors | GluA1-4 | Assess potential allosteric modulation or direct binding at novel sites. |

| Kainate Receptors | GluK1-5 | Explore possible modulation of receptor kinetics and neuronal excitability. |

| Metabotropic Glutamate Receptors | Group I, II, and III mGluRs | Investigate agonist or antagonist activity that could influence downstream signaling cascades. |

Investigation of Potential Roles Beyond Neurotransmission

The biological functions of D-amino acids are not confined to the central nervous system. D-serine, for instance, has been implicated in peripheral tissue function and is present in various biological fluids. The modified structure of this compound may confer altered metabolic stability and distribution, suggesting its potential to influence physiological processes outside of traditional neurotransmission.

Emerging research should focus on its effects on peripheral systems, such as the endocrine and immune systems. Investigating its impact on hormone secretion, cytokine release, and cell proliferation in non-neuronal tissues could open up new therapeutic avenues. Furthermore, its role as a potential biomarker for specific disease states, given its unique chemical signature, warrants exploration.

Development of Highly Sensitive and Specific Analytical Methodologies for Detection in Complex Biological Matrices

A significant hurdle in studying endogenous and synthetic amino acid analogs is the ability to accurately detect and quantify them in complex biological samples such as cerebrospinal fluid, plasma, and tissue homogenates. The presence of numerous isomeric and structurally similar molecules necessitates the development of highly sensitive and specific analytical methods.

Future efforts should be directed towards creating robust analytical platforms for this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns could provide the necessary specificity and sensitivity. The development of novel derivatization agents that selectively react with the unique functional groups of this compound could further enhance detection limits and reduce matrix effects.

Table 2: Comparison of Potential Analytical Methodologies

| Analytical Technique | Potential Advantages | Key Challenges to Address |

|---|---|---|

| Chiral LC-MS/MS | High specificity and sensitivity for stereoisomer separation. | Method development for optimal chromatographic resolution. |

| Capillary Electrophoresis-MS | Low sample volume requirement and high separation efficiency. | Achieving sufficient sensitivity for low physiological concentrations. |

Interdisciplinary Approaches Integrating Chemical Biology and Systems Neuroscience

To fully elucidate the biological significance of this compound, a collaborative, interdisciplinary approach is essential. The integration of chemical biology with systems neuroscience will enable a multi-faceted investigation from the molecular to the organismal level.

Chemical biologists can synthesize novel probes and derivatives of this compound to facilitate the identification of its binding partners and cellular targets. These tools, such as photo-affinity labels or fluorescently tagged analogs, can be employed in cellular and tissue-based assays. In parallel, systems neuroscientists can utilize these probes and the compound itself in in vivo models to study its effects on neural circuit dynamics, synaptic plasticity, and behavior. This synergistic approach will be pivotal in constructing a comprehensive understanding of the compound's mechanism of action and its physiological relevance.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| D-serine |

| Glycine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Ethyl-N-methyl-D-serine, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity?

- Methodological Guidance :

- Follow multi-step protocols involving esterification and alkylation, as exemplified in analogous serine derivatives (e.g., O-methyl-D-serine synthesis via acetic acid-mediated crystallization ).

- Optimize pH (7–8) and temperature (e.g., 63°C for crystallization) to enhance chiral purity (>99.9%) .

- Use HPLC or chiral column chromatography to monitor enantiomeric excess and purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data (e.g., NMR, IR) be interpreted to confirm structural integrity?

- Methodological Guidance :

- Combine H/C NMR to verify ethyl and methyl substituents on the serine backbone. Compare chemical shifts with databases (e.g., SciFinder-n ).

- Use mass spectrometry (HRMS) for molecular ion confirmation and FT-IR to identify functional groups (e.g., carboxylic acid, ether) .

- Document raw spectral data in appendices, with processed data tables in the main text .

Q. How can researchers assess the stability of this compound under varying pH, temperature, and solvent conditions?

- Methodological Guidance :

- Design accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling.

- Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .

- Compare results with literature on structurally similar serine derivatives .

Q. What strategies should be employed to conduct a systematic literature review on this compound’s physicochemical properties and biological activity?

- Methodological Guidance :

- Use Boolean operators in databases like SciFinder-n and PubMed (e.g., "this compound" AND "synthesis" OR "kinetics") .

- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial vendor databases) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in enzymatic or catalytic systems?

- Methodological Guidance :

- Perform density functional theory (DFT) calculations to model transition states in ester hydrolysis or methylation reactions .

- Validate predictions with experimental kinetics data (e.g., rate constants from HPLC assays) .

- Use software like Gaussian or Schrödinger Suite, citing computational parameters explicitly .

Q. What experimental and statistical approaches resolve contradictions in reported spectral data or bioactivity profiles for this compound?

- Methodological Guidance :

- Replicate disputed experiments under controlled conditions (e.g., standardized NMR solvent, calibration).

- Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

- Cross-reference with crystallographic data (if available) to resolve structural ambiguities .

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what are the implications of chiral impurities in biological assays?

- Methodological Guidance :

- Implement asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution to minimize racemization .

- Test impurity effects via dose-response assays (e.g., IC shifts in receptor-binding studies) .

- Report chiral purity thresholds in line with ICH guidelines for pharmaceutical intermediates .

Q. What in silico and in vitro methods are suitable for studying the compound’s interactions with biological targets (e.g., enzymes, transporters)?

- Methodological Guidance :

- Use molecular docking (AutoDock Vina) to predict binding affinities to serine/threonine kinases .

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic parameters .

- Compare results with structurally related compounds (e.g., O-phospho-D-serine interactions) .

Data Presentation and Analysis Guidelines

- Tables : Include processed data (e.g., kinetic constants, spectral peaks) in the main text; raw datasets belong in appendices .

- Graphs : Use error bars for triplicate measurements and annotate statistical significance (p < 0.05) .

- Citations : Prioritize primary literature over reviews, and avoid unreliable sources (e.g., vendor websites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.